Molecular Weight Differentiation: Bromine vs Hydrogen at C5 Impacts Physicochemical Properties and Synthetic Strategy
The target compound, bearing a bromine atom at C5, has a molecular weight of 334.17 g/mol, which is 78.90 g/mol higher than the non-brominated analog 2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL (MW 255.27 g/mol) . This mass difference is entirely attributable to the Br vs H substitution and directly affects lipophilicity (clogP increase estimated at ~0.8–1.2 log units based on Hansch π values for aromatic Br), solubility, and membrane permeability predictions.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 334.17 |
| Comparator Or Baseline | 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL (CAS 2072806-15-4): 255.27 |
| Quantified Difference | ΔMW = +78.90 g/mol (+30.9%) |
| Conditions | Calculated from molecular formulas C14H12BrN3O2 vs C14H13N3O2. |
Why This Matters
The bromine atom substantially alters physicochemical parameters relevant to lead optimization, and the 5-position is the only site in the molecule that provides a covalent handle for palladium-catalyzed cross-coupling diversification—selecting the non-brominated analog eliminates this critical reactivity.
